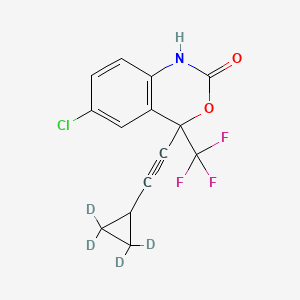
Chrysosporazine B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chrysosporazine B is a phenylpropanoid piperazine alkaloid isolated from marine fish-derived fungi, specifically from the gastrointestinal tract of Australian mullet fish. This compound has garnered attention due to its potent inhibitory effects on P-glycoprotein, a protein associated with multidrug resistance in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
Chrysosporazine B is typically isolated from fungal cultures. The fungi are cultivated on solid media, such as potato dextrose agar, under optimized conditions to enhance the production of chrysosporazines. The cultivation process involves miniaturized 24-well plate profiling, UPLC-DAD, and UPLC-QTOF-MS/MS chemical profiling .
Industrial Production Methods
Industrial production of this compound is not yet established due to its recent discovery and the complexity of its biosynthesis. Current methods focus on optimizing fungal cultivation conditions to maximize yield. Precursor-directed biosynthesis has been employed to manipulate in situ biosynthetic performance and outputs .
化学反应分析
Types of Reactions
Chrysosporazine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogs .
科学研究应用
Chrysosporazine B has several scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of phenylpropanoid piperazines.
Biology: It serves as a tool to investigate the role of P-glycoprotein in multidrug resistance.
作用机制
Chrysosporazine B exerts its effects by inhibiting P-glycoprotein, a membrane protein that pumps various substances out of cells. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein, leading to the inhibition of its drug efflux function .
相似化合物的比较
Similar Compounds
Chrysosporazine A: Another phenylpropanoid piperazine with similar P-glycoprotein inhibitory activity.
Chrysosporazine C: A structurally related compound with distinct biological properties.
Brasiliamide A: A related compound isolated from the same fungal species with different pharmacological activities.
Uniqueness
Chrysosporazine B is unique due to its potent inhibitory effect on P-glycoprotein, which is significantly higher than that of other chrysosporazines. This makes it a valuable compound for overcoming multidrug resistance in cancer therapy .
属性
分子式 |
C29H26N2O6 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC 名称 |
(3R,11S,11aS)-2-acetyl-3-benzoyl-11-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C29H26N2O6/c1-17(32)30-14-22-26(19-12-24(35-2)28-25(13-19)36-16-37-28)20-10-6-7-11-21(20)29(34)31(22)15-23(30)27(33)18-8-4-3-5-9-18/h3-13,22-23,26H,14-16H2,1-2H3/t22-,23-,26+/m1/s1 |
InChI 键 |
IDANOMWCBLGPHR-PLXFJCCSSA-N |
手性 SMILES |
CC(=O)N1C[C@@H]2[C@H](C3=CC=CC=C3C(=O)N2C[C@@H]1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6 |
规范 SMILES |
CC(=O)N1CC2C(C3=CC=CC=C3C(=O)N2CC1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


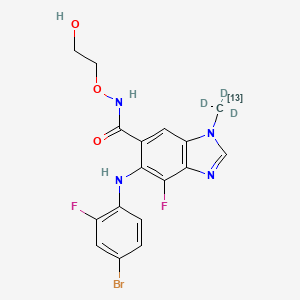
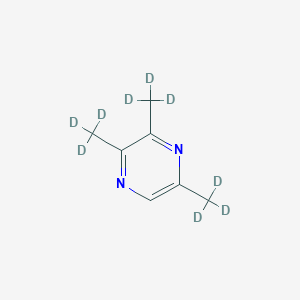
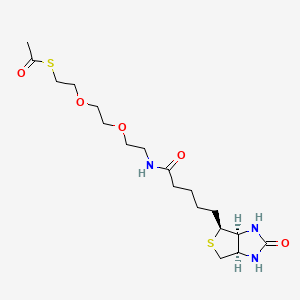
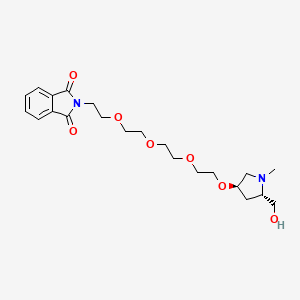
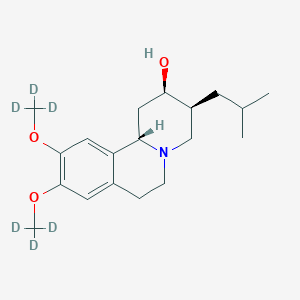
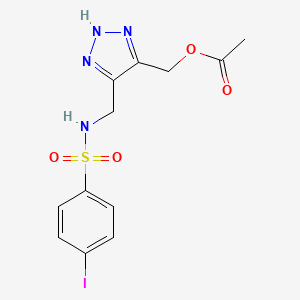

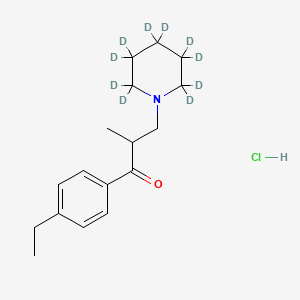
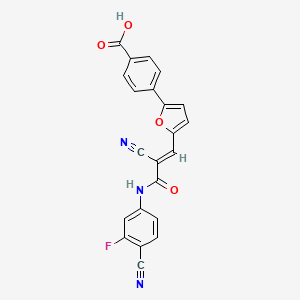
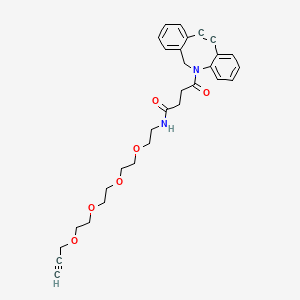


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
